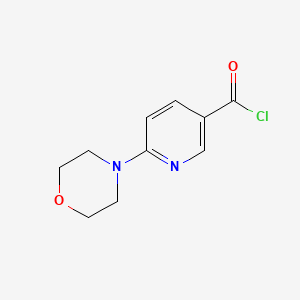

6-Morpholinonicotinoyl Chloride

Description

Significance of Acyl Chlorides as Synthetic Intermediates

The utility of acyl chlorides stems from their enhanced reactivity compared to their parent carboxylic acids. savemyexams.com The presence of the electronegative chlorine and oxygen atoms renders the carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles. chemistrystudent.comlibretexts.org This inherent reactivity allows for the efficient formation of new carbon-oxygen and carbon-nitrogen bonds, which is a cornerstone of molecular construction in fields like pharmaceuticals and materials science. numberanalytics.com

Acyl chlorides are instrumental in the synthesis of esters, amides, and acid anhydrides. wikipedia.orgfiveable.me Reactions with alcohols yield esters, while reactions with amines produce amides. libretexts.org These transformations are often more efficient than direct reactions with carboxylic acids, typically proceeding faster, at lower temperatures, and with higher yields as the reactions are generally irreversible. libretexts.orgquizlet.comthestudentroom.co.uk Common reagents used to convert carboxylic acids into acyl chlorides include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). fiveable.mechemistrystudent.comlibretexts.org The choice of reagent can be crucial, as byproducts like sulfur dioxide and hydrogen chloride are gases, which can help drive the reaction to completion. fiveable.me

Overview of Nicotinoyl Chloride Derivatives in Academic Research

Nicotinoyl chloride, derived from nicotinic acid (vitamin B3), and its derivatives are significant building blocks in medicinal chemistry and materials science. researchgate.netnih.gov The pyridine (B92270) ring within their structure is a common motif in many biologically active compounds. Researchers have utilized nicotinoyl chloride and its substituted analogues to synthesize a variety of molecules with potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, and antimicrobial agents. researchgate.netchemistryjournal.net

The synthesis of novel nicotinamides and other derivatives often begins with the formation of nicotinoyl chloride from nicotinic acid. mdpi.com This reactive intermediate can then be coupled with various amines or other nucleophiles to generate a library of new compounds for biological screening. nih.govsigmaaldrich.comgoogle.com For instance, nicotinoyl chloride has been a key reagent in the preparation of dipeptide derivatives and other complex structures aimed at discovering new therapeutic agents. nih.gov The reactivity of the acyl chloride group, combined with the biological relevance of the nicotinic acid scaffold, makes these derivatives a fertile ground for academic and industrial research. chemistryjournal.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-ylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYODHVYKUWKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380098 | |

| Record name | 6-Morpholinonicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313350-36-6 | |

| Record name | 6-Morpholinonicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Morpholinonicotinoyl Chloride

General Principles of Carboxylic Acid Activation to Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a critical transformation in organic synthesis. It involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. libretexts.org This "activation" step transforms the relatively unreactive carboxylic acid into a highly reactive acyl chloride, which can readily undergo nucleophilic acyl substitution to form esters, amides, and other derivatives. libretexts.orgmasterorganicchemistry.comwikipedia.org The most common reagents employed for this purpose are thionyl chloride (SOCl₂) and phosphorus halides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). masterorganicchemistry.comchemistrysteps.com

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comkhanacademy.org The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride. chemtube3d.comyoutube.com This forms a chlorosulfite intermediate, which converts the hydroxyl group into a much better leaving group. libretexts.orglibretexts.org A chloride ion, which can be generated during the reaction, then attacks the carbonyl carbon. masterorganicchemistry.comlibretexts.org The intermediate subsequently collapses, eliminating sulfur dioxide (SO₂) and a chloride ion to form the final acyl chloride product. masterorganicchemistry.comchemtube3d.com

A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide and hydrogen chloride (HCl), are gases. libretexts.orgyoutube.com This allows them to bubble out of the reaction mixture, shifting the equilibrium forward and driving the reaction to completion, which simplifies the purification process. libretexts.orgyoutube.com

General Reaction with Thionyl Chloride: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

Phosphorus halides are also effective reagents for converting carboxylic acids to acyl chlorides. chemistrysteps.com

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride, a solid, reacts with carboxylic acids, typically under cold conditions. libretexts.orgchemguide.co.uk The reaction yields the desired acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride gas as byproducts. libretexts.orglibretexts.orgquora.com

General Reaction with Phosphorus Pentachloride: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g) libretexts.org

Phosphorus Trichloride (PCl₃): Phosphorus trichloride, a liquid, also converts carboxylic acids to acyl chlorides. libretexts.orglibretexts.org Stoichiometrically, three moles of the carboxylic acid are required for every one mole of PCl₃. This reaction produces the acyl chloride and phosphorous acid (H₃PO₃) as a non-volatile liquid byproduct. libretexts.orgstackexchange.com The reaction is generally less vigorous than with PCl₅ because no HCl gas is evolved. libretexts.orglibretexts.org

General Reaction with Phosphorus Trichloride: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃ libretexts.org

The choice of chlorinating agent often depends on the scale of the reaction and the boiling points of the products and byproducts, as separation is typically achieved by fractional distillation. libretexts.orglibretexts.orgchemguide.co.uk

Table 1: Comparison of Common Chlorinating Agents

| Reagent | Formula | Physical State | Stoichiometry (Acid:Reagent) | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Liquid | 1:1 | SO₂, HCl | Gaseous byproducts simplify purification. libretexts.org | Reagent is toxic and moisture-sensitive. researchgate.net |

| Phosphorus Pentachloride | PCl₅ | Solid | 1:1 | POCl₃, HCl | Effective and reactive. youtube.com | Byproduct POCl₃ must be separated by distillation. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | Liquid | 3:1 | H₃PO₃ | No HCl gas evolved. libretexts.org | Byproduct H₃PO₃ is a non-volatile liquid. libretexts.org |

Specific Approaches and Reaction Conditions for 6-Morpholinonicotinoyl Chloride Synthesis

The synthesis of this compound begins with its parent carboxylic acid, 6-morpholinonicotinic acid. The conversion to the acyl chloride is achieved by treating the acid with a suitable chlorinating agent under carefully controlled conditions.

Optimizing the reaction conditions is crucial for achieving a high yield and purity of this compound. The reaction is typically performed in an inert, anhydrous (dry) solvent to prevent hydrolysis of the highly reactive acyl chloride product. researchgate.net Common solvents for this transformation include dichloromethane (B109758) (DCM), toluene, or tetrahydrofuran (B95107) (THF). researchgate.netrsc.org

A slight excess of the chlorinating agent, such as thionyl chloride or oxalyl chloride, is often used to ensure the complete conversion of the starting carboxylic acid. The reaction temperature is another critical parameter; while some reactions proceed at room temperature, others may require gentle heating (reflux) to go to completion. researchgate.net

Table 2: Hypothetical Optimization of Synthesis Conditions

| Entry | Chlorinating Agent (Equivalents) | Solvent | Base (Equivalents) | Temperature | Result |

|---|---|---|---|---|---|

| 1 | Thionyl Chloride (1.1) | Dichloromethane | None | Reflux | Moderate conversion, side products observed |

| 2 | Oxalyl Chloride (1.2) | Dichloromethane | Pyridine (B92270) (catalytic) | Room Temp | High conversion, clean reaction |

| 3 | Thionyl Chloride (1.2) | Toluene | Triethylamine (B128534) (1.2) | 50°C | High yield, minimal impurities |

| 4 | PCl₅ (1.1) | Dichloromethane | None | Room Temp | Good conversion, byproduct removal needed |

Chlorination reactions involving thionyl chloride or phosphorus pentachloride generate hydrogen chloride (HCl) as a byproduct. libretexts.orgepa.gov This acid can potentially lead to unwanted side reactions or degradation of the product, especially if the molecule contains other acid-sensitive functional groups.

Purity Assessment and Isolation Techniques for Synthetic Intermediates

Given that this compound is a solid at room temperature, with a reported melting point of 122-124°C, a common isolation technique involves filtration. chemdad.com After the reaction is complete, the crude product may be precipitated by cooling the reaction mixture or by adding a non-polar co-solvent. The resulting solid is then collected by filtration and washed with a dry, non-reactive solvent to remove any soluble impurities and residual reagents.

Assessing the purity of highly reactive intermediates like acyl chlorides requires careful consideration. Standard techniques like thin-layer chromatography (TLC) on silica (B1680970) gel can be misleading. The acyl chloride is prone to hydrolysis back to the starting carboxylic acid on the acidic silica surface, making it difficult to determine if the reaction has gone to completion. researchgate.net

A more reliable method for monitoring the reaction's progress involves indirect analysis. researchgate.net A small aliquot of the reaction mixture is taken and quenched with a nucleophilic solvent like methanol. This rapidly converts the unstable acyl chloride into its corresponding, more stable methyl ester. This new, stable derivative can then be easily and accurately analyzed by TLC, GC-MS, or NMR to confirm the consumption of the starting material and the formation of the desired intermediate. researchgate.net

Reaction Mechanisms and Pathways of 6 Morpholinonicotinoyl Chloride

Fundamental Principles of Nucleophilic Acyl Substitution (NAS)

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including acyl chlorides. khanacademy.orgyoutube.com This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. khanacademy.orgyoutube.com

The initial step in the nucleophilic acyl substitution of 6-Morpholinonicotinoyl Chloride involves the attack of a nucleophile on the electrophilic carbonyl carbon. This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, forming a transient, high-energy species known as a tetrahedral intermediate. khanacademy.orgyoutube.com This intermediate is characterized by a single bond between the carbon and oxygen atoms, with the oxygen atom bearing a negative charge.

The stability and subsequent fate of this tetrahedral intermediate are crucial in determining the reaction's outcome. The intermediate is inherently unstable and will readily collapse to reform the carbonyl double bond. This reformation is accompanied by the expulsion of one of the substituents attached to the carbonyl carbon.

The fate of the tetrahedral intermediate is dependent on the relative leaving group abilities of the substituents. The group that is a weaker base is generally the better leaving group and is preferentially expelled. In the case of this compound, the potential leaving groups are the chloride ion and the attacking nucleophile.

In the context of this compound, the chloride ion is an excellent leaving group. This is because it is the conjugate base of a strong acid, hydrochloric acid (HCl), and can effectively stabilize the negative charge. khanacademy.org

When the tetrahedral intermediate collapses, the lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. This concerted process results in the cleavage of the carbon-chlorine bond, and the chloride ion is expelled. The departure of the chloride ion is a key driving force for the forward reaction in nucleophilic acyl substitution of acyl chlorides. Due to the excellent leaving group ability of the chloride ion, these reactions are often irreversible.

Reactivity with Oxygen-Centered Nucleophiles

This compound readily reacts with various oxygen-centered nucleophiles, such as water, alcohols, and carboxylates. These reactions are classic examples of nucleophilic acyl substitution.

The hydrolysis of this compound involves the reaction with water, an oxygen-centered nucleophile, to yield 6-morpholinonicotinic acid. This reaction is typically rapid and exothermic.

The mechanism begins with the nucleophilic attack of a water molecule on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl group and expelling the chloride ion. A final deprotonation step, often facilitated by another water molecule or a weak base, yields the final product, 6-morpholinonicotinic acid, and hydrochloric acid. Given the reactivity of acyl chlorides, this hydrolysis can occur even with atmospheric moisture, necessitating careful handling and storage of the compound. researchgate.net

Illustrative Reaction Scheme for Hydrolysis:

Reactant: this compound

Nucleophile: Water (H₂O)

Product: 6-Morpholinonicotinic Acid

Byproduct: Hydrochloric Acid (HCl)

Due to a lack of specific experimental data in the reviewed literature for this particular compound, a data table for hydrolysis kinetics cannot be provided.

This compound reacts with alcohols to form the corresponding esters. This process, known as esterification, is a common and efficient method for synthesizing esters due to the high reactivity of the acyl chloride. The reaction proceeds via the standard nucleophilic acyl substitution mechanism, with the alcohol acting as the nucleophile.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrochloric acid byproduct that is formed, which can otherwise protonate the alcohol and reduce its nucleophilicity, or potentially lead to side reactions.

General Reaction for Esterification: this compound + R-OH → 6-Morpholinonicotinate Ester + HCl

The kinetics of this reaction are generally fast. To optimize the yield, the reaction is often performed at low temperatures to control its exothermic nature. The slow addition of the acyl chloride to a solution of the alcohol and base is also a common practice to maintain control over the reaction rate and minimize side product formation. The choice of solvent is also important, with inert aprotic solvents like dichloromethane (B109758) or diethyl ether being common.

Illustrative Data for Esterification Yields

The following table provides illustrative potential yields for the esterification of this compound with various simple alcohols, based on general principles of acyl chloride reactivity. Note: This data is illustrative and not based on specific experimental findings for this compound from the searched literature.

| Alcohol | Product Name | Illustrative Yield (%) |

| Methanol | Methyl 6-morpholinonicotinate | >90 |

| Ethanol | Ethyl 6-morpholinonicotinate | >90 |

| Propanol | Propyl 6-morpholinonicotinate | >85 |

| Isopropanol | Isopropyl 6-morpholinonicotinate | >80 |

| Butanol | Butyl 6-morpholinonicotinate | >85 |

This compound can react with a carboxylate salt (the conjugate base of a carboxylic acid) to form a mixed anhydride (B1165640). nih.govyoutube.com This reaction is another example of nucleophilic acyl substitution, where the carboxylate anion acts as the oxygen-centered nucleophile.

The mechanism involves the nucleophilic attack of the carboxylate on the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the mixed anhydride. This method is a versatile way to synthesize both symmetrical and unsymmetrical anhydrides. The reaction is typically carried out in an aprotic solvent.

Illustrative Reaction for Anhydride Formation: this compound + R-COO⁻Na⁺ → 6-Morpholinonicotinic R-carboxylic anhydride + NaCl

Due to the absence of specific experimental data for this reaction with this compound in the searched literature, a detailed data table cannot be provided.

Reactivity with Nitrogen-Centered Nucleophiles

This compound readily reacts with various nitrogen-containing nucleophiles, including primary and secondary amines, ammonia (B1221849), hydrazine (B178648) derivatives, and complex hydrazones. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Amidation Reactions with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a common and efficient method for the synthesis of the corresponding amides. fishersci.co.uk This transformation, often referred to as the Schotten-Baumann reaction, involves the acylation of the amine by the acyl chloride. fishersci.co.uk The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct and drive the reaction to completion. fishersci.co.uk Common bases used for this purpose include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA), as well as pyridine. fishersci.co.uk

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The base present in the reaction mixture then neutralizes the liberated HCl. chemguide.co.uk

The reaction conditions can be tailored based on the reactivity of the specific amine. For instance, less reactive aromatic amines might require the addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), or higher reaction temperatures to achieve the desired transformation. The use of a bio-based solvent like Cyrene™ has also been explored as a greener alternative to traditional chlorinated solvents for these amidation reactions. hud.ac.uk

Table 1: Examples of Amidation Reactions with Primary and Secondary Amines

| Amine | Product | Reaction Conditions |

| Pyrrolidine | N-(6-morpholinonicotinoyl)pyrrolidine | Triethylamine, Cyrene™, 0 °C to rt hud.ac.uk |

| Aniline | N-phenyl-6-morpholinonicotinamide | Triethylamine, Cyrene™, 0 °C to rt hud.ac.uk |

| Benzylamine | N-benzyl-6-morpholinonicotinamide | Triethylamine, Cyrene™, 0 °C to rt hud.ac.uk |

This table is illustrative and specific yields for reactions with this compound would require experimental data.

Reactions with Ammonia and Hydrazine Derivatives

Similar to the reactions with amines, this compound reacts with ammonia to form the corresponding primary amide, 6-morpholinonicotinamide. The reaction proceeds through a violent reaction when the acyl chloride is added to a concentrated solution of ammonia in water, producing a mixture of the amide and ammonium (B1175870) chloride. chemguide.co.ukshout.educationlibretexts.org The mechanism is a nucleophilic addition-elimination, where ammonia acts as the nucleophile. chemguide.co.ukyoutube.com

The reaction with hydrazine monohydrate results in the formation of 6-morpholinonicotinohydrazide. This reaction is typically carried out under basic conditions and can produce high yields of the hydrazide product. rsc.org These hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds, such as oxadiazoles. rsc.orgresearchgate.net The reaction with hydrazine derivatives follows a similar nucleophilic acyl substitution pathway. rsc.org

Table 2: Reactions with Ammonia and Hydrazine

| Reactant | Product |

| Ammonia | 6-Morpholinonicotinamide |

| Hydrazine Monohydrate | 6-Morpholinonicotinohydrazide |

Condensation with Complex Hydrazones (e.g., Mono-thiocarbohydrazones)

The reactivity of acyl chlorides extends to more complex hydrazine derivatives like hydrazones. For instance, N-acylhydrazones of certain ketones can react with thionyl chloride, a related acyl chloride, to yield N-arylhydrazonoyl chlorides. arkat-usa.org While direct studies on this compound with mono-thiocarbohydrazones are not detailed in the provided context, the general reactivity pattern suggests that condensation would occur. The nucleophilic nitrogen of the hydrazone would attack the carbonyl carbon of the acyl chloride, leading to the formation of a new C-N bond and displacement of the chloride ion. The specific outcome would depend on the structure of the mono-thiocarbohydrazone and the reaction conditions.

Reactivity with Carbon-Centered Nucleophiles (Organometallic Reagents)

This compound also reacts with carbon-centered nucleophiles, such as Grignard and organolithium reagents, as well as organocuprates. These reactions provide routes to ketones and tertiary alcohols.

Formation of Ketones and Tertiary Alcohols with Grignard and Organolithium Reagents

The reaction of acyl chlorides with Grignard reagents (RMgX) and organolithium reagents (RLi) is a well-established method for forming carbon-carbon bonds. masterorganicchemistry.comyoutube.com However, due to the high reactivity of these organometallic reagents, the reaction with acyl chlorides typically does not stop at the ketone stage. libretexts.orgstackexchange.com

The initial reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon of this compound, leading to the formation of a ketone intermediate. This ketone is also susceptible to nucleophilic attack by the highly reactive Grignard or organolithium reagent present in the reaction mixture. masterorganicchemistry.comchemistrysteps.com A second equivalent of the organometallic reagent adds to the ketone, resulting in the formation of a tertiary alcohol after an aqueous workup. masterorganicchemistry.comstackexchange.com Therefore, the reaction of this compound with two or more equivalents of a Grignard or organolithium reagent will yield a tertiary alcohol. libretexts.orgstackexchange.com It is generally not possible to isolate the ketone intermediate in these reactions. stackexchange.com

Table 3: Reaction of this compound with Organometallic Reagents

| Organometallic Reagent (Excess) | Intermediate Product | Final Product (after workup) |

| Grignard Reagent (RMgX) | Ketone | Tertiary Alcohol organic-chemistry.orgpearson.com |

| Organolithium Reagent (RLi) | Ketone | Tertiary Alcohol chemistrysteps.com |

Derivatization Strategies and Analytical Applications Involving 6 Morpholinonicotinoyl Chloride

General Principles of Acyl Chloride-Mediated Derivatization

Acyl chlorides, including 6-morpholinonicotinoyl chloride, are highly reactive compounds that serve as potent acylating agents in chemical analysis. chemguide.co.uk Derivatization, a process of chemical modification, is often employed to enhance the analytical properties of compounds that are otherwise difficult to analyze. labinsights.nl This process can increase volatility, improve chromatographic separation, and enhance detector response. labinsights.nlgcms.cz The high reactivity of acyl chlorides stems from the presence of a good leaving group, the chloride ion, attached to the carbonyl carbon. youtube.com This facilitates nucleophilic acyl substitution reactions where a nucleophile, such as an alcohol or amine, replaces the chlorine atom. youtube.com

Enhancement of Analyte Volatility for Gas Chromatography (GC) Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile organic compounds. gcms.cz However, many compounds of interest, particularly those with polar functional groups like hydroxyl (-OH) and amino (-NH2), are not sufficiently volatile for direct GC analysis. labinsights.nlgcms.cz Derivatization with an acylating agent like this compound can significantly increase the volatility of these analytes. labinsights.nl

The fundamental principle behind this enhancement is the replacement of active, polar hydrogens on functional groups with a less polar acyl group. gcms.cz This substitution reduces intermolecular hydrogen bonding, which is a primary factor limiting the volatility of polar compounds. gcms.cz The resulting derivatives are more volatile and can be readily analyzed by GC. labinsights.nl For instance, the acylation of alcohols, phenols, and amines converts them into esters and amides, respectively, which are generally more volatile than the parent compounds. osti.gov This strategy has been successfully employed for the GC-MS analysis of various compounds, including pinacolyl alcohol, where acylation with acetyl chloride and benzoyl chloride yielded derivatives with distinct retention times. osti.gov

Key Advantages of Acylation for GC Analysis:

Increased Volatility: Reduces the boiling point of polar analytes. labinsights.nl

Improved Peak Shape: Minimizes tailing caused by analyte adsorption in the GC system. gcms.cz

Enhanced Stability: Creates more thermally stable derivatives. gcms.cz

Improved Separation: Can lead to better resolution of complex mixtures. gcms.cz

Modification for Improved Liquid Chromatography (LC) Separation and Detection

In liquid chromatography (LC), particularly reversed-phase HPLC, derivatization with acyl chlorides like this compound can significantly improve the separation and detection of polar analytes. chromatographyonline.com By introducing a nonpolar acyl group, the hydrophobicity of the analyte is increased, leading to stronger retention on reversed-phase columns. chromatographyonline.com This enhanced retention can be crucial for separating highly polar compounds from the void volume and from other interfering substances in the sample matrix. chromatographyonline.com

Furthermore, the introduced acyl group can act as a chromophore or fluorophore, enhancing the detectability of the analyte by UV-Vis or fluorescence detectors. researchgate.net For example, derivatization with benzoyl chloride has been shown to improve the sensitivity and selectivity of LC-MS/MS analysis for small polar molecules. chromatographyonline.com The benzoyl group increases retention and is easily fragmented during MS/MS analysis, aiding in both separation and detection. chromatographyonline.com Similarly, derivatization with 2-nitrophenylhydrazine (B1229437) has been used to determine trace amounts of acyl chlorides in lipophilic drug substances, where the derivative exhibits strong UV absorbance at a wavelength that minimizes matrix interference. nih.govbohrium.com A patent also describes a method using nitrophenylhydrazine (B1144169) derivatization for the HPLC-DAD determination of acyl chlorides in pharmaceuticals, highlighting the ability of the derivative to absorb strongly in the UV-visible region, thus avoiding interference from the drug matrix. google.com

Benefits of Acylation for LC Analysis:

Increased Retention in Reversed-Phase LC: Improves separation of polar analytes. chromatographyonline.com

Enhanced Detectability: The acyl group can introduce a UV-absorbing or fluorescent tag. researchgate.net

Improved Ionization for MS Detection: Can enhance the ionization efficiency of analytes in mass spectrometry. chromatographyonline.com

Increased Specificity: Derivatization can target specific functional groups, reducing matrix effects. nih.govbohrium.com

Acylation of Diverse Functional Groups for Analytical Purposes

The reactivity of acyl chlorides allows for the derivatization of a wide range of functional groups, making it a versatile tool in analytical chemistry. chemguide.co.uk The primary targets for acylation are nucleophilic functional groups containing active hydrogens.

Derivatization of Alcohols and Phenols

Alcohols and phenols readily react with acyl chlorides to form esters. researchgate.net This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. osti.gov The derivatization of alcohols and phenols is crucial for their analysis by both GC and LC.

For GC analysis, the conversion of the polar hydroxyl group to a less polar ester group increases volatility and improves chromatographic performance. osti.gov A study on the analysis of pinacolyl alcohol in a complex matrix demonstrated the effectiveness of acylation with acetyl chloride and benzoyl chloride for GC-MS analysis. osti.gov

In LC analysis, derivatization of phenols with benzoyl chloride has been successfully used for their determination in water samples. researchgate.net The resulting benzoyl derivatives were analyzed by reversed-phase LC with UV detection. researchgate.net Similarly, isonicotinoyl chloride has been used for the rapid derivatization of phenolic hydroxyl groups on estrogens under aqueous conditions for LC-MS/MS profiling. nih.gov This highlights the potential of using acyl chlorides like this compound to introduce a specific tag for enhanced detection. The modification of phenolic hydroxyls is a common strategy in the derivatization of natural phenols to alter their biological activities or analytical properties. nih.gov

| Functional Group | Derivatizing Agent Example | Resulting Derivative | Analytical Technique | Benefit |

| Alcohol | Acetyl Chloride | Acetyl Ester | GC-MS | Increased Volatility |

| Phenol | Benzoyl Chloride | Benzoyl Ester | RP-LC-UV | Increased Retention & UV Detection |

| Estrogens (Phenolic OH) | Isonicotinoyl Chloride | Isonicotinoyl Ester | LC-MS/MS | Enhanced MS Response |

Acylation of Primary and Secondary Amines

Primary and secondary amines react vigorously with acyl chlorides to form amides. chemguide.co.uk This reaction is a cornerstone of derivatization for the analysis of amines. labinsights.nl The reaction is typically rapid and can be carried out under mild conditions. chromatographyonline.com

The conversion of amines to amides is particularly useful for GC analysis as it reduces the polarity and basicity of the amino group, leading to improved peak shape and reduced tailing. gcms.cz For LC analysis, the introduction of an acyl group can enhance retention on reversed-phase columns and introduce a chromophore for UV detection. chromatographyonline.com The reaction of ethanoyl chloride with ammonia (B1221849) and primary amines like methylamine (B109427) and phenylamine serves as a classic example of this type of derivatization, yielding the corresponding amides. chemguide.co.uk A patent also highlights the rapid reaction between acyl chlorides and hydrazine (B178648) groups for analytical purposes. google.com

| Functional Group | Derivatizing Agent Example | Resulting Derivative | Analytical Technique | Benefit |

| Primary Amine | Ethanoyl Chloride | N-Substituted Amide | GC, LC | Reduced Polarity, Improved Peak Shape |

| Secondary Amine | Benzoyl Chloride | N,N-Disubstituted Amide | GC, LC | Increased Retention, UV Detection |

Advanced Spectroscopic and Spectrometric Characterization of 6 Morpholinonicotinoyl Chloride Transformations

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification in Reaction Products

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups in the products of reactions involving 6-Morpholinonicotinoyl Chloride. The conversion of the acyl chloride to its derivatives, such as amides or esters, is readily monitored by observing the disappearance of the characteristic C-Cl stretching vibration and the appearance of new bands corresponding to the newly formed functional groups.

In a typical transformation, the highly reactive acyl chloride group (-COCl) of this compound is replaced. For instance, in the synthesis of a 6-morpholinonicotinamide, the key IR spectral changes would include the disappearance of the acyl chloride carbonyl (C=O) stretch, typically found at high wavenumbers (around 1750-1815 cm⁻¹), and the appearance of a new amide carbonyl stretch at a lower frequency (approximately 1630-1680 cm⁻¹). Additionally, the N-H stretching vibrations of the newly formed amide group would appear in the region of 3200-3400 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman spectra, other vibrations, such as those of the pyridine (B92270) and morpholine (B109124) rings, can be particularly well-defined. Changes in the substitution pattern on the nicotinoyl core can lead to shifts in the ring breathing modes and other skeletal vibrations, providing a detailed fingerprint of the product. For example, theoretical studies on nicotinamide (B372718) have shown characteristic Raman bands that are sensitive to intermolecular interactions, such as hydrogen bonding. nih.govnih.gov

Table 1: Illustrative IR and Raman Vibrational Frequencies for Functional Group Transformations

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |

| Acyl Chloride (C=O) | 1750 - 1815 | Variable | Strong intensity in IR, disappears upon reaction. |

| Amide (C=O) | 1630 - 1680 | 1630 - 1680 | Strong intensity in both IR and Raman. |

| Amide (N-H Stretch) | 3200 - 3400 | 3200 - 3400 | Broad in IR, often weaker in Raman. |

| Ester (C=O) | 1735 - 1750 | 1735 - 1750 | Strong intensity in both IR and Raman. |

| Morpholine (C-N Stretch) | 1115 - 1145 | 1115 - 1145 | Characteristic morpholine ring vibration. |

| Pyridine Ring Modes | 1400 - 1600 | 1400 - 1600 | Multiple bands, sensitive to substitution. |

Note: The exact frequencies can vary based on the specific molecular structure and physical state of the sample.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation of Products

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including the products derived from this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure determination.

In the ¹H NMR spectrum of a product formed from this compound, distinct signals will correspond to the protons of the morpholine ring, the pyridine ring, and any new substituent introduced. The morpholine protons typically appear as two multiplets in the range of 3.5-4.0 ppm, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns depending on their position relative to the nitrogen atom and the other substituents. Upon formation of an amide, for example, a new signal for the N-H proton will appear, often as a broad singlet, and its chemical shift can be indicative of hydrogen bonding.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the acyl chloride is typically found around 170 ppm. Upon conversion to an amide or ester, this signal will shift slightly, and new signals corresponding to the carbons of the added moiety will appear. The chemical shifts of the pyridine and morpholine carbons provide further confirmation of the structure. For instance, ¹H and ¹³C NMR data for various N-substituted morpholines have been extensively studied, providing a solid basis for comparison.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Morpholinonicotinoyl Derivatives

| Nucleus | 6-Morpholinonicotinoyl Moiety | Notes |

| ¹H | ~8.5 (H2), ~7.8 (H4), ~6.8 (H5) | Aromatic protons of the pyridine ring. |

| ~3.8 (morpholine -CH₂-O-) | Methylene protons of the morpholine ring. | |

| ~3.6 (morpholine -CH₂-N-) | Methylene protons of the morpholine ring. | |

| ¹³C | ~165 (C=O) | Carbonyl carbon, shifts upon derivatization. |

| ~160 (C6), ~150 (C2), ~138 (C4) | Aromatic carbons of the pyridine ring. | |

| ~108 (C5) | Aromatic carbon of the pyridine ring. | |

| ~66 (morpholine -CH₂-O-) | Methylene carbons of the morpholine ring. | |

| ~45 (morpholine -CH₂-N-) | Methylene carbons of the morpholine ring. |

Note: These are approximate values and will vary depending on the solvent and the specific derivative.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of the reaction products of this compound and for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, confirming its elemental composition.

Upon ionization, the molecular ion (M⁺) of a 6-morpholinonicotinoyl derivative will be observed. The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for these types of compounds include the loss of the morpholine ring, cleavage of the amide or ester bond, and fragmentation of the pyridine ring. For example, a characteristic fragment would correspond to the 6-morpholinonicotinoyl cation. The specific fragmentation pattern can be used to distinguish between isomers and to confirm the site of reaction.

Hyphenated Chromatographic-Spectrometric Techniques for Reaction Monitoring and Product Profiling

To analyze complex reaction mixtures and to monitor the progress of a reaction involving this compound, hyphenated techniques that couple a separation method with a detection method are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

For volatile and thermally stable derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each separated component. Derivatization may sometimes be necessary to increase the volatility of the analytes. nih.gov For instance, the analysis of related morpholine-containing compounds has been successfully achieved using GC-MS. researchgate.net Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions for the target analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for the analysis of a wider range of compounds, including those that are not volatile or are thermally labile. ekb.eg This makes it particularly well-suited for the analysis of many derivatives of this compound. The liquid chromatograph separates the components of the mixture in the liquid phase, and the mass spectrometer provides detection and structural information. LC-MS/MS is widely used for the quantitative analysis of nicotinic acid and its metabolites in biological samples, demonstrating its robustness for analyzing pyridine-based compounds. mdpi.comnih.gov The high sensitivity and selectivity of LC-MS/MS make it ideal for monitoring reaction kinetics, identifying byproducts, and profiling the final product mixture.

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound Transformations

| Technique | Analytes | Sample Preparation | Information Provided |

| GC-MS/MS | Volatile, thermally stable | Often requires derivatization | Separation, identification, quantification, structural information |

| LC-MS/MS | Wide range, including non-volatile | Minimal, dissolution in a suitable solvent | Separation, identification, quantification, structural information |

Computational Chemistry Approaches for Investigating 6 Morpholinonicotinoyl Chloride Reactivity

Quantum Mechanical (QM) Methodologies for Reaction Mechanism Elucidation

The application of quantum mechanical methods is fundamental to understanding the reactivity of a molecule like 6-Morpholinonicotinoyl Chloride at the atomic level. These approaches model the electronic behavior within the molecule to predict its chemical properties and how it interacts with other reagents.

Ab Initio Methods in Reaction Pathway Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy for mapping out reaction pathways. These methods could be employed to investigate, for example, the hydrolysis of the acyl chloride group or its reaction with various nucleophiles. By calculating the energies of reactants, products, and intermediate structures, a detailed picture of the reaction mechanism can be constructed. To date, such ab initio analyses for this compound are not available in published research.

Potential Energy Surface (PES) Exploration and Transition State Identification

A comprehensive understanding of a chemical reaction requires the exploration of its potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms.

Determination of Rate-Determining Steps and Activation Barriers

By mapping the PES for a reaction involving this compound, chemists could identify the transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the highest transition state represents the activation barrier, which is a critical factor in determining the rate of the reaction. The step with the highest activation barrier is known as the rate-determining step. This level of detailed analysis is currently absent from the scientific record for this compound.

Analysis of Reaction Intermediates and Transition State Geometries

The exploration of a PES also allows for the characterization of any reaction intermediates—stable or semi-stable species that are formed and consumed during the reaction. Furthermore, the precise geometric arrangement of atoms in the transition state can be determined. This information provides a deeper understanding of the bonding changes that occur during the reaction. For this compound, there is no available data on the geometries of its potential transition states or reaction intermediates.

Solvation Models and Their Impact on Reaction Dynamics

Reactions are typically carried out in a solvent, which can have a significant influence on the reaction dynamics. Computational solvation models, both explicit (where individual solvent molecules are included in the calculation) and implicit (where the solvent is treated as a continuous medium), can be used to study these effects. The inclusion of solvation models in the computational analysis of this compound's reactivity would be essential for obtaining results that are relevant to real-world laboratory conditions. As with the other computational aspects, research into the influence of solvents on the reaction dynamics of this compound has not been published.

Substituent Effects and Their Influence on Reactivity and Selectivity

The reactivity of the acyl chloride group in this compound is intrinsically linked to the electronic properties of the pyridine (B92270) ring and the morpholine (B109124) substituent. Computational methods, particularly Density Functional Theory (DFT), are invaluable for quantifying these effects. By systematically introducing various substituents at different positions on the pyridine ring or the morpholine moiety, it is possible to modulate the electrophilicity of the carbonyl carbon and, consequently, the reactivity of the entire molecule.

The electronic influence of a substituent is typically dissected into two major components: inductive effects and resonance (or mesomeric) effects. DFT calculations can provide a range of descriptors to quantify these effects, such as calculated atomic charges (e.g., Mulliken, NBO), the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. researchgate.netmdpi.comgsconlinepress.com

Research Findings:

A hypothetical DFT study at the B3LYP/6-311++G(d,p) level of theory could be performed on a series of this compound derivatives to probe these substituent effects. gsconlinepress.com The focus of such a study would be the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the reactivity of the acyl chloride.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) placed on the pyridine ring would be expected to increase the electron density on the ring through resonance and/or inductive effects. This increased electron density would be partially relayed to the carbonyl group, reducing the positive charge on the carbonyl carbon. A lower partial positive charge would decrease the electrophilicity of the acyl chloride, making it less reactive towards nucleophiles.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) would withdraw electron density from the pyridine ring. researchgate.net This would lead to a more electron-deficient carbonyl carbon, thereby increasing its electrophilicity and rendering the acyl chloride more reactive towards nucleophilic attack.

The position of the substituent also plays a critical role. For instance, an EWG at a position para to the acyl chloride group would exert a stronger electron-withdrawing effect through resonance compared to a meta position, leading to a more significant increase in reactivity.

A summary of hypothetical calculated parameters illustrating these trends is presented in the interactive table below. A lower LUMO energy generally indicates a higher electrophilicity and thus greater reactivity towards nucleophiles. A more positive Natural Bond Orbital (NBO) charge on the carbonyl carbon (C=O) also signifies increased electrophilicity.

Interactive Data Table: Hypothetical DFT-Calculated Parameters for Substituted this compound Derivatives

| Substituent (at position 4) | Substituent Type | Calculated LUMO Energy (eV) | Calculated NBO Charge on Carbonyl Carbon | Predicted Relative Reactivity |

| -NO₂ | Strong EWG | -3.50 | +0.85 | Very High |

| -CN | Moderate EWG | -3.25 | +0.82 | High |

| -H (unsubstituted) | Neutral | -2.90 | +0.78 | Moderate |

| -CH₃ | Weak EDG | -2.75 | +0.76 | Low |

| -OCH₃ | Strong EDG | -2.60 | +0.74 | Very Low |

These computational predictions provide a quantitative framework for understanding and predicting how substituents will tune the reactivity and selectivity of this compound in various chemical transformations.

Advanced Computational Algorithms and Machine Learning in Chemical Reactivity Prediction

Beyond the analysis of individual substituent effects, the field of computational chemistry is increasingly employing advanced algorithms and machine learning (ML) to predict chemical reactivity on a larger scale. cmu.edufrontiersin.orgnih.govmdpi.com These methods can learn complex relationships between molecular structure and reactivity from large datasets, enabling predictions for new, unstudied compounds.

The general workflow for developing an ML model for reactivity prediction involves several key steps: rsc.org

Data Curation: A large dataset of reactions involving acyl chlorides or similar functional groups is assembled from sources like chemical databases or high-throughput experimentation.

Featurization: Molecules are converted into machine-readable formats. This involves calculating a variety of molecular descriptors, which can range from simple constitutional descriptors (e.g., atom counts) to sophisticated quantum chemical parameters derived from DFT calculations (e.g., atomic charges, bond orders, orbital energies). rsc.org

Model Training: An ML algorithm (e.g., random forest, gradient boosting, neural network) is trained on the featurized dataset to learn the mapping between the molecular features and the observed reaction outcome (e.g., reaction yield, rate constant, or simply whether a reaction occurs or not). nih.govacs.org

Validation and Prediction: The model's predictive power is rigorously tested on a separate set of data (the test set) that was not used during training. Once validated, the model can be used to predict the reactivity of new compounds like derivatives of this compound.

Research Findings:

While a specific ML model for this compound has not been published, we can conceptualize how such a model could be built and utilized. A model could be trained on a diverse set of acylation reactions. To predict the outcome of a reaction with a specific nucleophile, this compound and its derivatives would be featurized.

Key features for such a model would likely include:

Quantum Chemical Descriptors: NBO charge on the carbonyl carbon, LUMO energy, and the energy of the transition state for the nucleophilic attack (if computationally feasible for the dataset size).

Steric Descriptors: Parameters that quantify the steric hindrance around the acyl chloride group, which would be influenced by substituents on the pyridine ring or the morpholine.

Topological and Constitutional Descriptors: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

A hypothetical ML model could be trained to predict the reaction yield of this compound with a panel of different amines. The table below illustrates the kind of predictive data such a model could generate.

Interactive Data Table: Hypothetical Machine Learning Predictions for the Reaction of this compound with Various Amines

| Reactant Amine | Amine Class | Key Descriptor (Calculated pKa) | Predicted Reaction Yield (%) | Model Confidence |

| Ammonia (B1221849) | Primary | 9.25 | 85 | High |

| Aniline | Primary (Aromatic) | 4.60 | 45 | High |

| Diethylamine | Secondary | 11.0 | 78 | Medium |

| Di-isopropylamine | Secondary (Bulky) | 11.05 | 30 | High |

| Triethylamine (B128534) | Tertiary | 10.75 | <1 (No reaction) | Very High |

The power of such ML models lies in their ability to rapidly screen large numbers of potential reactants and reaction conditions, thereby accelerating the discovery of optimal synthetic routes. cmu.edursc.org The integration of ML with DFT calculations represents a frontier in chemical research, promising to deliver highly accurate and predictive models for chemical reactivity. nih.govrsc.org

Future Directions and Emerging Research Avenues in 6 Morpholinonicotinoyl Chloride Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility is driving the development of sustainable and green synthetic methodologies for compounds like 6-morpholinonicotinoyl chloride. Future research in this area will likely focus on several key aspects to minimize the environmental impact of its synthesis and application.

Key Research Thrusts:

Alternative Solvents: A primary goal is to replace traditional, often hazardous, organic solvents with more benign alternatives. Research is anticipated to explore the use of ionic liquids, supercritical fluids (like CO2), and bio-based solvents derived from renewable resources. The ideal solvent would not only be environmentally friendly but also enhance reaction rates and selectivity.

Atom Economy: Efforts will be directed towards designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves exploring catalytic cycles that reduce the need for stoichiometric reagents.

Energy Efficiency: The development of synthetic methods that proceed under milder reaction conditions, such as lower temperatures and pressures, will be crucial. This could be achieved through the design of highly active catalysts or the use of alternative energy sources like microwave or ultrasonic irradiation.

Renewable Feedstocks: A long-term objective is to move away from petroleum-based starting materials. Research into converting biomass or other renewable resources into the necessary precursors for this compound synthesis represents a significant frontier in green chemistry.

Exploration of Novel Reaction Pathways and Catalytic Systems

Expanding the synthetic toolbox for this compound requires the exploration of new reaction pathways and the development of innovative catalytic systems. This will enable its application in a wider range of chemical transformations.

Areas of Investigation:

Novel Catalysts: The design and synthesis of new catalysts, including transition metal complexes with tailored ligands, organocatalysts, and even biocatalysts (enzymes), will be central to discovering new reactivity. For instance, developing catalysts that can activate the C-Cl bond under mild conditions could open up new cross-coupling reactions.

C-H Activation: A particularly exciting avenue is the use of this compound in C-H activation/functionalization reactions. This would allow for the direct modification of organic molecules without the need for pre-functionalization, leading to more efficient and step-economical syntheses.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool. Investigating the application of photoredox catalysis in reactions involving this compound could lead to the discovery of unprecedented transformations.

Asymmetric Synthesis and Stereocontrol in Acylations

Many biologically active molecules are chiral, meaning they exist in non-superimposable mirror-image forms. The ability to selectively synthesize one of these forms (enantiomers) is critical in drug discovery and development. Future research will focus on achieving high levels of stereocontrol in acylation reactions using this compound.

Strategies for Stereocontrol:

Chiral Catalysts: The development of chiral catalysts that can differentiate between the two enantiomers of a substrate or control the facial selectivity of an acylation reaction is a primary goal. This includes chiral Lewis acids, Brønsted acids, and transition metal complexes.

Chiral Auxiliaries: Another approach involves temporarily attaching a chiral auxiliary to either the substrate or the acyl chloride. This auxiliary directs the acylation to occur from a specific face, and it can be removed in a subsequent step.

Kinetic Resolution: In cases where a racemic mixture of a substrate is used, chiral catalysts can be employed to selectively acylate one enantiomer faster than the other, allowing for the separation of the enantiomers.

Application in Flow Chemistry and Microfluidic Systems

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. rsc.org The application of this compound in such systems is a promising area of research.

Advantages of Flow Chemistry:

| Feature | Benefit in this compound Chemistry |

| Precise Control | Allows for fine-tuning of reaction parameters (temperature, pressure, residence time) to optimize yield and selectivity. |

| Enhanced Safety | The small reaction volumes in microreactors minimize the risks associated with handling reactive intermediates or exothermic reactions. |

| Scalability | Production can be easily scaled up by running multiple reactors in parallel or by extending the operation time. |

| Integration | Enables the seamless integration of reaction, separation, and purification steps into a single, automated process. |

Future work will involve designing and optimizing microfluidic reactors specifically for reactions involving this compound, potentially leading to more efficient and on-demand synthesis of its derivatives.

Synergistic Integration of Experimental and Computational Research for Comprehensive Mechanistic Understanding

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods. The synergy between experimental and computational chemistry provides a powerful approach to unraveling complex reaction pathways. researchgate.netrsc.org

Integrated Research Approaches:

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction intermediates, transition states, and reaction energy profiles. researchgate.net This provides valuable insights into the feasibility of different pathways and the factors that control reactivity and selectivity.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Iterative Feedback Loop: The most powerful approach involves an iterative process where computational predictions guide experimental design, and experimental results are used to refine and validate the computational models. This collaborative approach is expected to accelerate the discovery and optimization of new reactions involving this compound.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable tool in organic synthesis, paving the way for the development of new materials, pharmaceuticals, and other functional molecules.

Q & A

Q. What are the standard synthetic routes for preparing 6-Morpholinonicotinoyl Chloride in laboratory settings?

The compound is typically synthesized via nucleophilic substitution of 6-chloronicotinoyl chloride with morpholine. A common method involves reacting equimolar amounts of 6-chloronicotinoyl chloride and morpholine in anhydrous dichloromethane or THF under nitrogen, with triethylamine as a base to neutralize HCl by-products. The reaction is maintained at 0–5°C to minimize side reactions, followed by purification via recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Key analytical techniques include:

- 1H/13C NMR spectroscopy : Peaks for the morpholine ring (δ 3.6–3.8 ppm for N-CH2-O protons) and pyridine backbone (δ 8.0–8.5 ppm for aromatic protons) confirm structural assignments .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typically required for research use). Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) should align with the theoretical mass (e.g., m/z 217.05 for C10H10ClN2O2+) .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store the compound in a desiccator under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis. Use amber glass vials to minimize light-induced degradation. Regularly monitor purity via TLC or HPLC if stored long-term (>6 months) .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and wear nitrile gloves, lab coats, and safety goggles.

- Avoid skin contact; if exposed, wash immediately with copious water and seek medical attention for persistent irritation .

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions but may slow kinetics. A stepwise warming protocol (e.g., 0°C → room temperature over 2 hours) balances yield and purity .

- Solvent selection : Polar aprotic solvents (e.g., THF) improve morpholine solubility, while dichloromethane facilitates easier workup .

- Catalysts : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates acyl chloride-amine coupling .

Q. How should researchers resolve contradictory analytical data (e.g., NMR vs. HPLC purity discrepancies)?

- Cross-validation : Use orthogonal methods (e.g., LC-MS for both mass and retention time confirmation).

- Sample preparation : Ensure complete dissolution in deuterated solvents for NMR; particulate matter can skew HPLC results.

- Impurity profiling : Isolate by-products via preparative HPLC and characterize them via high-resolution MS or 2D NMR .

Q. What strategies mitigate by-product formation during synthesis?

- Stoichiometric precision : Use a 10% excess of morpholine to drive the reaction to completion.

- In-situ monitoring : Track reaction progress via FT-IR for carbonyl (C=O) and amine (N-H) peak changes.

- Quenching intermediates : Add ice-cold water post-reaction to precipitate unreacted starting materials .

Q. How can the compound’s reactivity in different solvent systems be systematically studied?

- Solubility tests : Measure saturation points in water, DMSO, and dichloromethane.

- Kinetic studies : Use UV-vis spectroscopy to monitor hydrolysis rates in aqueous buffers (pH 1–14) .

- Computational modeling : Predict solvation effects via DFT calculations (e.g., using Gaussian09 with SMD solvent models) .

Q. What methodologies evaluate this compound’s potential as a medicinal chemistry building block?

- Coupling reactions : Test reactivity with amines/alcohols to form amides/esters under mild conditions (e.g., DCC/DMAP in DCM).

- Bioactivity assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays.

- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .

Q. How can researchers address hygroscopicity-related challenges during experimental workflows?

- Schlenk techniques : Use air-free transfers under vacuum or inert gas.

- Lyophilization : Remove residual solvents under reduced pressure without heating.

- Karl Fischer titration : Quantify water content pre- and post-storage to adjust handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.